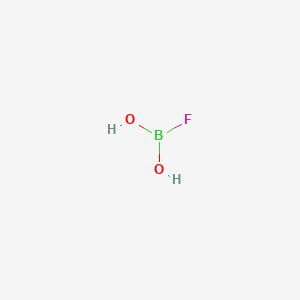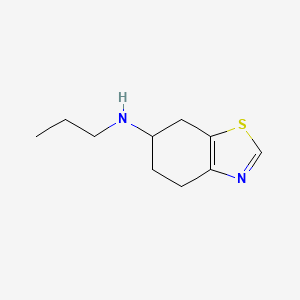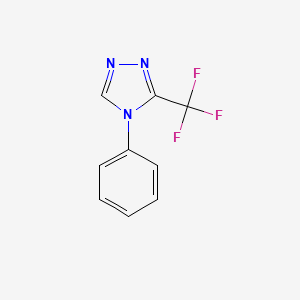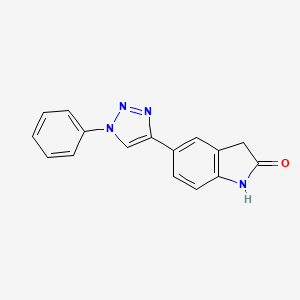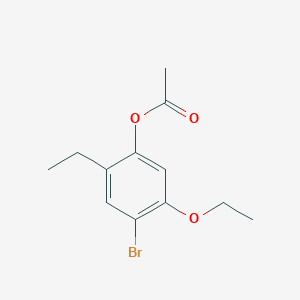
(4-bromo-5-ethoxy-2-ethylphenyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-5-ethoxy-2-ethylphenyl) acetate is an organic compound with a complex structure It is characterized by the presence of a bromine atom, an ethoxy group, and an ethyl group attached to a phenyl ring, which is esterified with acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester typically involves the esterification of 4-bromo-5-ethoxy-2-ethyl-phenol with acetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
4-bromo-5-ethoxy-2-ethyl-phenol+acetic acidH2SO4acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-5-ethoxy-2-ethylphenyl) acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous conditions.
Major Products
Substitution: Formation of 4-hydroxy-5-ethoxy-2-ethyl-phenyl acetate.
Oxidation: Formation of 4-bromo-5-ethoxy-2-ethyl-benzoic acid.
Reduction: Formation of 4-bromo-5-ethoxy-2-ethyl-phenyl alcohol.
Scientific Research Applications
(4-bromo-5-ethoxy-2-ethylphenyl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding phenol derivative, which may interact with enzymes or receptors in biological systems. The bromine atom and ethoxy group can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid 4-bromo-2-ethyl-phenyl ester
- Acetic acid 4-bromo-5-methoxy-2-ethyl-phenyl ester
- Acetic acid 4-chloro-5-ethoxy-2-ethyl-phenyl ester
Uniqueness
(4-bromo-5-ethoxy-2-ethylphenyl) acetate is unique due to the combination of its bromine atom, ethoxy group, and ethyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H15BrO3 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
(4-bromo-5-ethoxy-2-ethylphenyl) acetate |
InChI |
InChI=1S/C12H15BrO3/c1-4-9-6-10(13)12(15-5-2)7-11(9)16-8(3)14/h6-7H,4-5H2,1-3H3 |
InChI Key |
AVSQQYOVUOMVPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1OC(=O)C)OCC)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

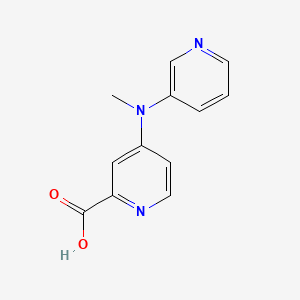
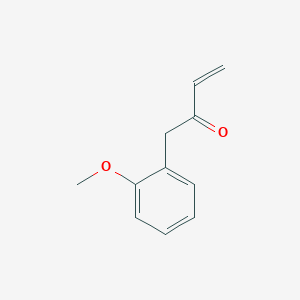

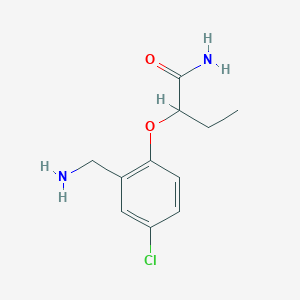
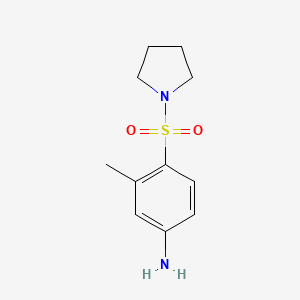
![5,5,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B8429899.png)
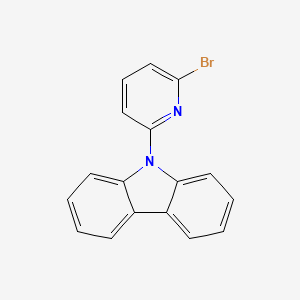
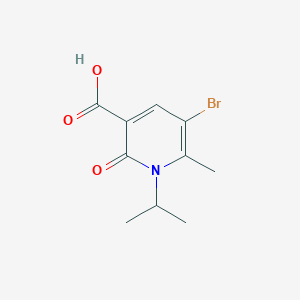
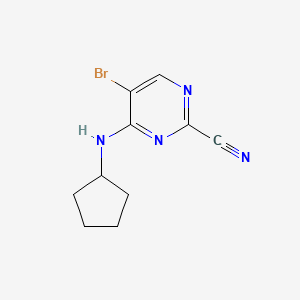
![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-methyl-aniline](/img/structure/B8429914.png)
